molecular formula C12H9ClO B060508 (1R,2R)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride CAS No. 172477-27-9

(1R,2R)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride

Cat. No. B060508
M. Wt: 204.65 g/mol
InChI Key: KZYULMHLESORCE-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Mechanism Of Action

The mechanism of action of (1R,2R)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes involved in the regulation of cell growth and inflammation. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

(1R,2R)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also been shown to have a positive effect on the immune system by increasing the production of cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of (1R,2R)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride is its high potency and selectivity. The compound exhibits potent antitumor and anti-inflammatory activity at low concentrations. However, one of the limitations of the compound is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research of (1R,2R)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride. One of the areas of interest is the development of novel analogs with improved solubility and selectivity. Another area of research is the investigation of the compound's potential use in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, the compound's mechanism of action needs to be further elucidated to better understand its potential applications.
Conclusion:
In conclusion, (1R,2R)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride is a promising chemical compound with potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The compound exhibits potent antitumor and anti-inflammatory activity and has been extensively studied for its potential use in the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the compound's mechanism of action and potential applications.

Synthesis Methods

The synthesis of (1R,2R)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride involves the reaction of (1R,2R)-2-(Phenylethynyl)cyclopropane-1-carboxylic acid with thionyl chloride. The reaction takes place at room temperature, and the yield of the product is high. The purity of the compound can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

(1R,2R)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines. The compound also possesses anti-inflammatory properties and has been investigated for its potential use as a treatment for inflammatory diseases such as rheumatoid arthritis.

properties

CAS RN

172477-27-9

Product Name

(1R,2R)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride

Molecular Formula

C12H9ClO

Molecular Weight

204.65 g/mol

IUPAC Name

(1R,2R)-2-(2-phenylethynyl)cyclopropane-1-carbonyl chloride

InChI

InChI=1S/C12H9ClO/c13-12(14)11-8-10(11)7-6-9-4-2-1-3-5-9/h1-5,10-11H,8H2/t10-,11-/m1/s1

InChI Key

KZYULMHLESORCE-GHMZBOCLSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)Cl)C#CC2=CC=CC=C2

SMILES

C1C(C1C(=O)Cl)C#CC2=CC=CC=C2

Canonical SMILES

C1C(C1C(=O)Cl)C#CC2=CC=CC=C2

synonyms

Cyclopropanecarbonyl chloride, 2-(phenylethynyl)-, trans- (9CI)

Origin of Product

United States

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